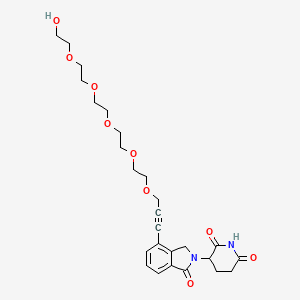
Phthalimidinoglutarimide-propargyl-PEG5-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-propargyl-PEG5-OH is a complex chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is a derivative of polyethylene glycol (PEG) and contains functional groups such as phthalimide, glutarimide, and propargyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG5-OH involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form a phthalimide derivative.
Introduction of Glutarimide Group: The phthalimide derivative is then reacted with glutaric anhydride to introduce the glutarimide group.
Attachment of Propargyl Group: The resulting compound is further reacted with propargyl bromide to attach the propargyl group.
PEGylation: Finally, the compound is PEGylated using PEG5-OH to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the propargyl group.
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-propargyl-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the development of bioconjugates and as a linker in antibody-drug conjugates (ADCs).
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG5-OH is primarily based on its ability to form stable conjugates with other molecules. The propargyl group allows for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the compound to link with azide-containing molecules. This property is exploited in the synthesis of bioconjugates and drug delivery systems, where the compound acts as a linker to attach therapeutic agents to targeting molecules.
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-propargyl-PEG5-OH can be compared with other PEGylated compounds and linkers:
Propargyl-PEG5-amine: Similar in structure but lacks the phthalimide and glutarimide groups, making it less versatile in certain applications.
Phthalimide-PEG5-OH: Contains the phthalimide group but lacks the propargyl and glutarimide groups, limiting its use in click chemistry reactions.
Glutarimide-PEG5-OH: Contains the glutarimide group but lacks the phthalimide and propargyl groups, reducing its potential for bioconjugation.
This compound stands out due to its combination of functional groups, which provide a unique set of properties and applications.
Propiedades
Fórmula molecular |
C26H34N2O9 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
3-[7-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H34N2O9/c29-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-28(26(21)32)23-6-7-24(30)27-25(23)31/h1,3,5,23,29H,6-19H2,(H,27,30,31) |
Clave InChI |
ZKTUOSNZLWMLOC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



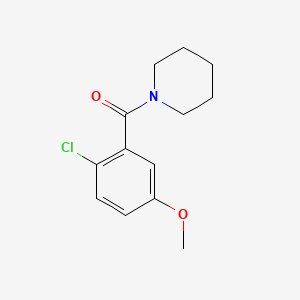
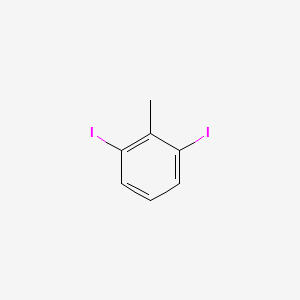

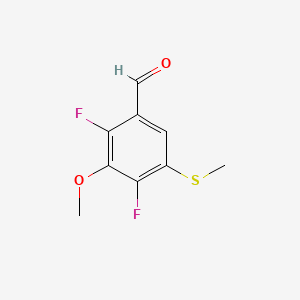

![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
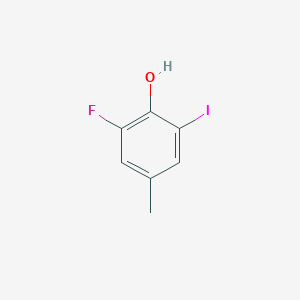

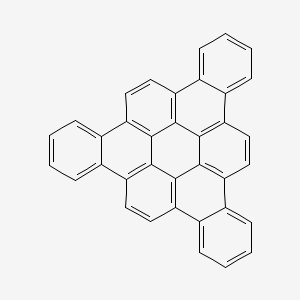
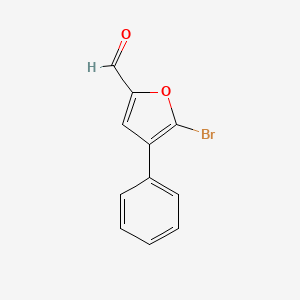
![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)
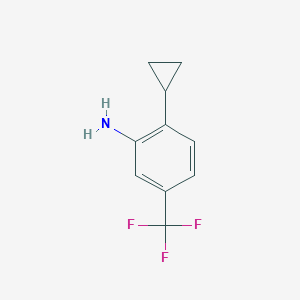
![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)
